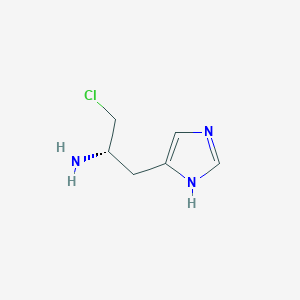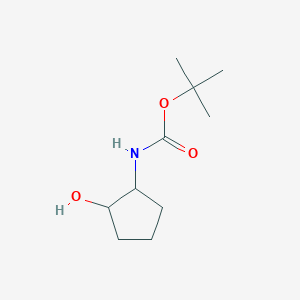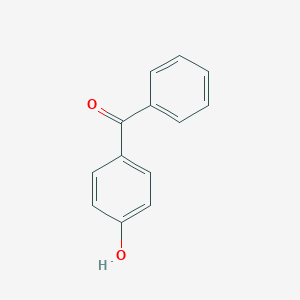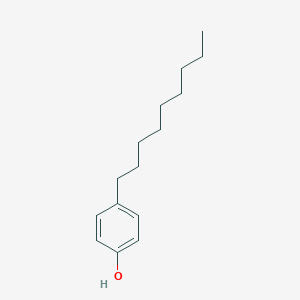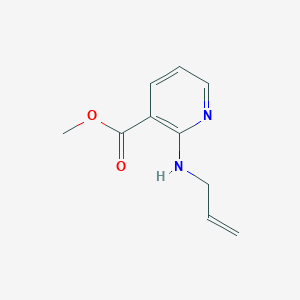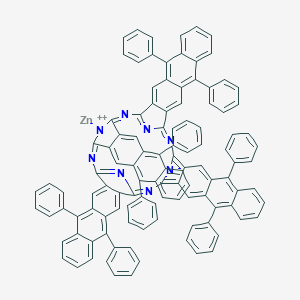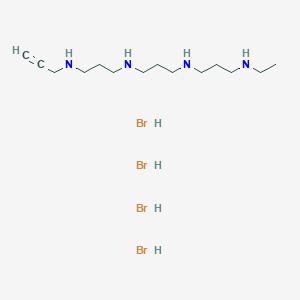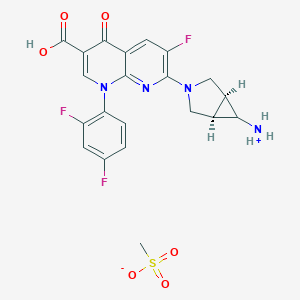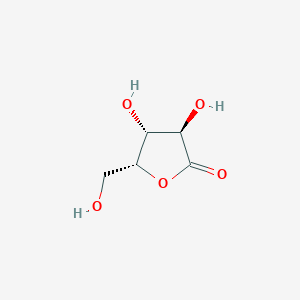
D-Xylono-1,4-lactone
Overview
Description
D-Xylono-1,4-lactone is a chemical compound with the molecular formula C5H8O5. It is a lactone derivative of D-xylonic acid and is known for its role in various biochemical processes. This compound is a white to off-white solid that is slightly soluble in water, methanol, and dimethyl sulfoxide .
Mechanism of Action
Target of Action
The primary target of D-Xylono-1,4-lactone is the enzyme xylono-1,4-lactonase . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds . It plays a crucial role in the conversion of this compound into D-xylonate .
Mode of Action
This compound interacts with its target, xylono-1,4-lactonase, through a hydrolysis reaction . The enzyme catalyzes the conversion of this compound and water into D-xylonate . This reaction is a part of the enzyme’s function in the family of hydrolases .
Biochemical Pathways
The action of this compound and its interaction with xylono-1,4-lactonase participate in the pentose and glucuronate interconversions . This biochemical pathway involves the conversion of pentose sugars into other forms, which can then be used in various metabolic processes .
Pharmacokinetics
It’s known that the compound can be utilized to produce useful chemical intermediates from cheap biomass raw material .
Result of Action
The result of this compound’s action is the production of D-xylonate . This compound is a product of the hydrolysis reaction catalyzed by xylono-1,4-lactonase . D-xylonate can then participate in further biochemical reactions as part of the pentose and glucuronate interconversions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bacterial Caulobacter crescentus lactonase (Cc XylC), a metal-dependent enzyme, has been shown to improve the formation of D-xylonic acid at a pH range from 6 to 8 . This suggests that the pH and metal ion concentration in the environment can impact the efficacy and stability of this compound’s action.
Biochemical Analysis
Biochemical Properties
D-Xylono-1,4-lactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme this compound lactonohydrolase . The nature of these interactions is primarily enzymatic, where this compound is converted into D-xylonate .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion into D-xylonate by the enzyme this compound lactonohydrolase . This process may influence binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is converted into D-xylonate by the enzyme this compound lactonohydrolase . This process could influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Xylono-1,4-lactone can be synthesized through the oxidation of D-xylose. The process involves the use of oxidizing agents such as bromine or chromium (VI) reagents. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, this compound is produced through the fermentation of D-xylose using specific strains of bacteria or fungi. The fermentation broth is then subjected to purification processes, including filtration, concentration, and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: D-Xylono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-xylonic acid.
Reduction: It can be reduced to form D-xylitol.
Hydrolysis: It can be hydrolyzed to form D-xylonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products Formed:
Oxidation: D-xylonic acid
Reduction: D-xylitol
Hydrolysis: D-xylonic acid
Scientific Research Applications
D-Xylono-1,4-lactone has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: It serves as a substrate for studying enzyme activities, particularly lactonases.
Medicine: It is investigated for its potential role in metabolic pathways and its effects on cellular processes.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Comparison with Similar Compounds
- D-Glucono-1,4-lactone
- L-Galactono-1,4-lactone
- D-Arabino-1,4-lactone
Comparison: D-Xylono-1,4-lactone is unique due to its specific role in the metabolism of D-xylose. While other lactones, such as D-Glucono-1,4-lactone and L-Galactono-1,4-lactone, are involved in different metabolic pathways, this compound is specifically associated with the pentose and glucuronate interconversions .
Properties
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-FLRLBIABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315147 | |
| Record name | D-Xylono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15384-37-9 | |
| Record name | D-Xylono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Xylono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the enzymatic hydrolysis of D-xylono-1,4-lactone?
A1: this compound can be hydrolyzed by enzymes, specifically lactonases. Research has identified a novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) that catalyzes the hydrolysis of this compound-5-phosphate. [] This enzyme exhibits a kcat/Km value of 4.7 × 104 M–1 s–1 for this compound-5-phosphate. [] Another study identified xylonolactonase from Caulobacter crescentus (Cc XylC), a mononuclear nonheme iron hydrolase, which can speed up the hydrolysis of this compound by 100-fold compared to the nonenzymatic reaction. []
Q2: Are there any known applications of this compound derivatives in synthetic chemistry?
A2: Yes, this compound serves as a valuable starting material for synthesizing various compounds. For example, it can be used to create 3-methoxyoxetane δ-amino acids with D-lyxo, D-ribo, and D-arabino configurations. [] Researchers successfully synthesized the D-lyxo configuration by introducing an azide function at the C-5 position of 1,2-isopropylidene-D-xylose, followed by ring contraction of the intermediate this compound via triflation and base treatment. []
Q3: Has the structure of this compound been confirmed by X-ray crystallography?
A3: Yes, X-ray crystallography has been used to confirm the structure of this compound derivatives. For instance, in a study investigating the protection of the free hydroxyl group of 3,5-O-benzylidene-D-xylono-1,4-lactone, X-ray crystallography confirmed the successful formation of the protected compound, 2-O-benzhydryl-3,4-(S)-O-benzylidene-D-xylono-1,4-lactone (C25H22O5). [] This study also revealed that the isomeric xylono lactone, unlike the analogously protected lyxono lactone, contains two molecules in the asymmetric unit (Z′ = 2). []
Q4: What is the role of this compound in the synthesis of other compounds?
A4: this compound acts as a key intermediate in several synthetic pathways. For instance, it plays a crucial role in synthesizing (2S,4S)-2,4,5-trihydroxypentanoic acid 4,5-acetonide methyl ester. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5'-13C]thymidine](/img/structure/B119643.png)
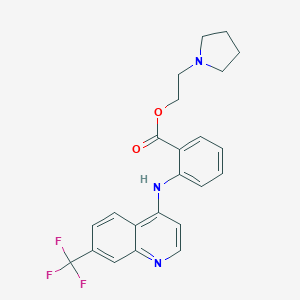
![1,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B119653.png)

